molecular formula C15H14N4O3S2 B2696236 benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034289-42-2

benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2696236
CAS No.: 2034289-42-2
M. Wt: 362.42
InChI Key: QEEJMSZSRFCPGV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone Compounds containing the imidazole moiety, which is present in this compound, are known to have a broad range of biological activities .

Mode of Action

The specific mode of action of This compound Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

The exact biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Biological Activity

Benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Benzothiazole Core : Benzothiazole derivatives are synthesized through the condensation of 2-aminobenzothiazole with appropriate electrophiles.
  • Introduction of Sulfonamide Group : The sulfonamide moiety is introduced via reactions with sulfonyl chlorides under basic conditions.
  • Azetidine Ring Formation : Cyclization reactions involving suitable amines lead to the formation of the azetidine ring, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole and imidazole moieties exhibit antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. However, specific data on the effectiveness of this compound against these pathogens is limited.

Anticancer Properties

Research indicates that benzothiazole derivatives often demonstrate cytotoxic effects against cancer cell lines. For example, compounds similar to benzo[d]thiazol derivatives have shown promising results in inhibiting the growth of leukemia and solid tumor-derived cell lines. The mechanism often involves disruption of cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AHeLa5.0Apoptosis
Compound BMCF77.5Cell Cycle Arrest
Benzo[d]thiazol derivativeVarious Cancer LinesTBDTBD

Antiviral Activity

While some benzothiazole derivatives have been tested for antiviral properties against viruses such as HIV and hepatitis B, results for this compound are not explicitly documented in available literature. Related studies suggest that structural modifications can enhance antiviral activity, indicating a potential avenue for future research.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of benzothiazole derivatives:

  • Cytotoxicity Evaluation : A study demonstrated that certain benzothiazole compounds exhibited cytotoxic effects on human CD4+ lymphocytes, suggesting a need for careful evaluation in therapeutic contexts .
  • Antimicrobial Screening : Research on related thiazole compounds found no significant antimicrobial activity against common pathogens; however, further modifications may yield more potent derivatives .
  • Structure–Activity Relationship Studies : Investigations into structure–activity relationships (SAR) reveal that substituents on the benzothiazole ring significantly influence biological activity, particularly in anticancer applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-18-7-6-16-15(18)24(21,22)10-8-19(9-10)14(20)13-17-11-4-2-3-5-12(11)23-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJMSZSRFCPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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